molecular formula C6H3Br2Cl2N B1582856 2,4-Dibromo-3,6-dichloroaniline CAS No. 27761-65-5

2,4-Dibromo-3,6-dichloroaniline

Cat. No.: B1582856
CAS No.: 27761-65-5
M. Wt: 319.81 g/mol
InChI Key: YFDOOBMHAJTEEL-UHFFFAOYSA-N
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Description

Significance within Halogenated Aromatic Compounds Research

The significance of 2,4-Dibromo-3,6-dichloroaniline in research stems from its nature as a polyhalogenated aromatic amine. The study of such compounds is crucial for several reasons. Firstly, they serve as versatile intermediates in organic synthesis. The mix of different halogens (bromine and chlorine) at specific positions offers unique reactivity for creating more complex molecules through various coupling and substitution reactions. researchgate.net

Secondly, the environmental and toxicological profiles of polyhalogenated compounds are of significant concern. mdpi.comresearchgate.net Understanding the behavior of compounds like this compound can provide insights into the environmental fate and potential impact of complex halogenated pollutants. Research into the degradation of these compounds, whether through microbial action or other processes, is essential for developing remediation strategies. researchgate.net

Overview of Research Trajectories for this compound

The research trajectory for this compound appears to be primarily centered on its synthesis and its role as a specialized chemical intermediate. While it is commercially available from suppliers of rare and research chemicals, extensive studies on its direct application are not widely documented in public literature. sigmaaldrich.comnih.gov

A significant research finding is the development of an efficient synthesis method for this compound. A study published in the Journal of Organic Chemistry details a high-yield synthesis process. chemicalbook.com This research highlights the interest in making such complex halogenated building blocks more accessible for further investigation and application in synthetic chemistry. The primary research focus, therefore, remains on enabling its use as a starting material for potentially more complex and functionalized molecules.

Detailed Research Findings

The available research provides specific details on the chemical properties and synthesis of this compound.

Chemical Identity and Properties

The fundamental chemical properties of this compound have been clearly identified.

PropertyValueSource
CAS Number 27761-65-5 chemicalbook.com
Molecular Formula C₆H₃Br₂Cl₂N chemicalbook.com
Molecular Weight 319.81 g/mol chemicalbook.com
Synonyms Benzenamine, 2,4-dibromo-3,6-dichloro-; 2,5-Dichloro-4,6-dibromoaniline; 4,6-DIBROMO-2,5-DICHLOROANILINE cymitquimica.com
Physical Form Solid cymitquimica.com

Synthetic Advancements

A key area of research for this compound has been its chemical synthesis. An efficient method has been reported, demonstrating its preparation from a simpler halogenated aniline (B41778).

ReactionDetailsSource
Starting Material 2,5-Dichloroaniline chemicalbook.com
Reagent Bromine in water chemicalbook.com
Conditions 20°C for 0.167 hours chemicalbook.com
Product This compound chemicalbook.com
Yield 98% chemicalbook.com

This high-yield synthesis represents a significant step in making this complex polyhalogenated aniline readily available for further research and potential applications in various fields of chemical synthesis.

Properties

IUPAC Name

2,4-dibromo-3,6-dichloroaniline
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InChI

InChI=1S/C6H3Br2Cl2N/c7-2-1-3(9)6(11)4(8)5(2)10/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDOOBMHAJTEEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)Br)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294387
Record name 2,4-Dibromo-3,6-dichloroaniline
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Molecular Weight

319.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27761-65-5
Record name 27761-65-5
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Record name 2,4-Dibromo-3,6-dichloroaniline
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Record name 2,4-DIBROMO-3,6-DICHLOROANILINE
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Synthetic Methodologies and Chemical Transformations of 2,4 Dibromo 3,6 Dichloroaniline

Direct Halogenation Strategies

Direct halogenation of an aromatic ring is a fundamental and widely utilized method for the introduction of halogen atoms. In the context of synthesizing 2,4-dibromo-3,6-dichloroaniline, this strategy typically begins with a dichloroaniline isomer, followed by bromination.

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, enabling the direct functionalization of aromatic rings. lumenlearning.comlibretexts.org The synthesis of this compound can be accomplished by the direct bromination of 3,6-dichloroaniline. This reaction proceeds through the attack of an electrophilic bromine species on the electron-rich aniline (B41778) ring. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions.

In a typical procedure, 3,6-dichloroaniline is treated with bromine in a suitable solvent. chemicalbook.com The reaction is generally rapid due to the activated nature of the substrate. The inherent directing effect of the amino group and the existing chlorine atoms guides the bromine atoms to the available ortho and para positions, yielding the desired this compound. chemicalbook.com The use of a catalyst is often unnecessary due to the high reactivity of the aniline derivative. libretexts.org

Starting MaterialReagentProductYieldReference
3,6-DichloroanilineBromineThis compound98% chemicalbook.com

This table summarizes the direct electrophilic bromination of 3,6-dichloroaniline.

N-Halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are versatile and easy-to-handle reagents for halogenation reactions. yinshai.comnih.gov Their reactivity can be enhanced by the use of catalysts. While strong acid catalysts are often employed, recent advancements have demonstrated the efficacy of Lewis base catalysts, including arylamines, in activating NXS for electrophilic halogenation. researchgate.net

The catalytic cycle involves the formation of a more reactive halogenating agent through the interaction of the NXS with the arylamine catalyst. This activated species then halogenates the substrate. This methodology offers a milder alternative to traditional methods that often require harsh conditions. yinshai.com Gold-catalyzed halogenations of aromatics using N-halosuccinimides have also been reported, offering a clean reaction with succinimide (B58015) as the only by-product. yinshai.com

SubstrateHalogenating AgentCatalystProduct
Aromatic CompoundsN-Halosuccinimide (NXS)Arylamine or Gold CatalystHalogenated Aromatic Compound

This table provides a general overview of catalytic halogenation using N-Halosuccinimides.

Reduction-Based Synthesis

An alternative and common route to the synthesis of halogenated anilines is the reduction of the corresponding halogenated nitrobenzenes. google.com This approach is particularly useful when the desired substitution pattern is more easily achieved on a nitroaromatic precursor.

The catalytic hydrogenation of a nitro group to an amine is a highly efficient and clean transformation. To synthesize this compound via this method, the corresponding 1,3-dibromo-2,5-dichloro-4-nitrobenzene would be the required starting material. The reduction is typically carried out using hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C) or platinum. google.com

The reaction involves the transfer of hydrogen atoms from the catalyst surface to the nitro group, which is sequentially reduced to a nitroso group, a hydroxylamine (B1172632), and finally to the amine. This method is widely applicable and generally provides high yields of the desired aniline. google.com

Starting MaterialCatalystProduct
Halogenated NitrobenzenePd/C, PlatinumHalogenated Aniline

This table illustrates the general scheme for the synthesis of halogenated anilines via catalytic hydrogenation of halogenated nitrobenzenes.

A significant challenge in the catalytic hydrogenation of halogenated nitroaromatics is the competing side reaction of hydrodehalogenation, where a halogen atom is replaced by a hydrogen atom. google.com This not only reduces the yield of the desired product but also generates hydrohalic acids that can corrode equipment. google.com

Several strategies have been developed to suppress this unwanted side reaction. One common approach is the addition of dehalogenation inhibitors, which are typically organic bases or compounds with electron-donating groups like morpholine (B109124) or piperazine. google.com Another strategy involves modifying the catalyst, for instance, by adding a second metal such as copper or iron to a palladium catalyst, or by treating the catalyst with a sulfur-containing compound. google.com Conducting the hydrogenation in an acidic medium has also been shown to inhibit dehalogenation. google.com

ChallengeMitigation Strategy
HydrodehalogenationAddition of inhibitors (e.g., morpholine)
Catalyst modification (e.g., bimetallic catalysts)
Use of acidic reaction medium

This table outlines the challenges and mitigation strategies associated with hydrodehalogenation during catalytic hydrogenation.

Amine Oxidation and Rearrangement Pathways

While less common for the direct synthesis of a specific isomer like this compound, amine oxidation and subsequent rearrangement reactions represent another class of transformations in aniline chemistry.

One notable example is the Hofmann rearrangement, which converts a primary amide into a primary amine with one less carbon atom. chemistrylearner.comlibretexts.org This reaction proceeds through the treatment of a primary amide with a halogen (bromine or chlorine) in a strong aqueous base. chemistrylearner.comlibretexts.org While not a direct route from another aniline, it is a fundamental method for synthesizing primary amines. slideshare.net

Another relevant transformation involves the treatment of N,N-dialkylaniline N-oxides with thionyl halides, which can lead to halogenated anilines. nih.govnih.gov These reactions can provide access to electron-rich aryl halides that may be difficult to obtain through traditional electrophilic substitution. nih.gov The mechanism is thought to involve complex pathways, potentially including sigmatropic rearrangements. nih.gov

Synthesis via N,N-Dialkylaniline N-Oxides and Thionyl Halides

A notable method for the regioselective halogenation of electron-rich aromatic compounds involves the use of N,N-dialkylaniline N-oxides and thionyl halides. nih.govnih.gov This approach allows for the controlled introduction of halogen atoms at specific positions on the aniline ring. The process begins with the oxidation of an N,N-dialkylaniline to its corresponding N-oxide. This intermediate, upon treatment with a thionyl halide such as thionyl chloride or thionyl bromide, undergoes a reaction that results in the selective halogenation of the aromatic ring. nih.govnih.gov

This method provides a practical route to various halogenated anilines, offering advantages in regioselectivity that can be challenging to achieve through classical electrophilic aromatic substitution methods, especially with highly activated aniline substrates. nih.gov While this specific methodology has been demonstrated for the synthesis of various halogenated anilines, its direct application to produce this compound would depend on the starting N,N-dialkylaniline and the sequence of halogenation steps.

Derivatization Reactions of the Aniline Moiety

The chemical versatility of this compound stems from the reactivity of its functional groups, particularly the aniline moiety and the halogen substituents.

Nucleophilic Substitution of Halogen Atoms

The halogen atoms on the this compound ring are susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of these halogens is influenced by their position relative to the activating amino group and the other deactivating halogen substituents. Generally, halogens at positions activated by electron-withdrawing groups are more prone to substitution. nih.gov In di- and tri-halogenated anilines, the relative reactivity of bromine and chlorine atoms can allow for regioselective substitutions. For instance, in related 2,6-dibromo-4-chloroaniline (B1580550) systems, the bromine atoms ortho to the amino group are typically more reactive towards nucleophiles than the para-chlorine atom. This differential reactivity can be exploited to selectively introduce various nucleophiles, such as amines and thiols, onto the aromatic ring. nih.gov

Starting MaterialNucleophileProductReference
2,4-dichloroquinazolineAnilines, Benzylamines, Aliphatic amines2-chloro-4-aminoquinazoline derivatives mdpi.com
2,3-dichloroquinoxalineAmines, ThiolsSubstituted quinoxalines nih.gov
2,6-dibromo-4-chloropyridineAmines, ThiolsSubstituted pyridines

Oxidation Reactions of the Amine Group

The amino group of this compound can undergo oxidation reactions. For example, oxidation of anilines can lead to the formation of various products, including nitro compounds, azo compounds, or polymeric materials, depending on the oxidant and reaction conditions. In the context of related halogenated anilines, oxidation reactions are a key consideration. For instance, the oxidation of sulfanilamide (B372717) with hydrogen peroxide in the presence of hydrochloric acid leads to the formation of 3,5-dichlorosulfanilamide, demonstrating that the aromatic ring can be further functionalized under oxidative conditions. orgsyn.org

Reduction Reactions of Functional Groups

While this compound itself does not possess functional groups that are typically reduced (like a nitro group), the concept of reduction is crucial in the synthesis of related halogenated anilines. For instance, the reduction of nitroanilines is a common method to prepare the corresponding aminoanilines. A historical example is the reduction of 2,6-dichloronitrobenzene to 2,6-dichloroaniline. orgsyn.org This highlights the importance of reduction reactions in the broader synthesis of substituted anilines.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The bromine and chlorine atoms on the this compound ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. yonedalabs.comlibretexts.org This powerful C-C bond-forming reaction allows for the coupling of the aryl halide with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. yonedalabs.comlibretexts.org The versatility of the Suzuki-Miyaura reaction enables the introduction of a wide array of substituents, including alkyl, alkenyl, and aryl groups, onto the aniline core. nih.gov The differential reactivity of the bromo and chloro substituents could potentially allow for selective or sequential cross-coupling reactions.

Key Components of a Suzuki-Miyaura Reaction: yonedalabs.com

Nucleophile: Boronic acid, boronic ester, or boronate salt

Electrophile: Aryl halide (bromide, iodide, chloride) or triflate

Palladium Catalyst: A source of Pd(0) and a stabilizing ligand

Base: Carbonates, phosphates, hydroxides, etc.

Solvent: Organic solvents like dioxane, THF, DMF, or toluene, often with water

Electrophilic Substitution on Substituted Acetanilides

To control the regioselectivity of electrophilic substitution on the highly activated aniline ring, the amino group is often protected as an acetanilide (B955). The acetyl group moderates the activating effect of the amino group and directs incoming electrophiles. For dihaloacetanilides, the orientation of further substitution is influenced by the existing halogen atoms. researchgate.net For example, the nitration of 2,6-dichloroacetanilide with mixed acid predominantly yields the 3-nitro derivative, indicating that the incoming electrophile is directed to the position meta to the acetylamino group and ortho to the chlorine atoms. researchgate.net This principle can be applied to the acetanilide derivative of this compound to achieve specific substitution patterns.

CompoundReagentProduct
2,6-dichloroacetanilideMixed acid (HNO₃/H₂SO₄)2,6-dichloro-3-nitroacetanilide

Electrochemical Oxidation Mechanisms

While specific research detailing the electrochemical oxidation of this compound is limited, the mechanism can be understood by examining studies on closely related halogenated anilines and general principles of aniline electrochemistry. The anodic oxidation of aniline and its derivatives universally begins with the loss of a single electron from the nitrogen atom to form a radical cation. mdpi.com The subsequent reaction pathway is influenced by factors such as the substitution pattern on the aromatic ring and the chemical environment, particularly the solvent and acidity. mdpi.comresearchgate.net

Research on halogenated anilines, such as 4-halogeno-, 2,4-dihalogeno-, and 2,4,6-trihalogenoanilines, in an aprotic solvent like acetonitrile (B52724) shows that the electro-oxidized substrate stabilizes by eliminating a halide ion and a proton. nih.gov This process can lead to dimerization and further halogenation of both the original monomer and the resulting dimer, creating a complex mixture of products. nih.gov

A detailed mechanistic study on 2,4-dibromo-6-nitroaniline (B1580786), an analogue of the subject compound, provides significant insight into the oxidation process in a strong acid medium. The investigation, conducted in aqueous sulphuric acid on a platinum electrode, revealed that the oxidation pathway is highly dependent on the acid concentration.

At lower acid concentrations (below 13.0 mol dm⁻³), a single oxidation process is observed which follows a first-order ECE (Electrochemical-Chemical-Electrochemical) mechanism. This mechanism proceeds as follows:

E (Electrochemical): The initial step is a reversible one-electron oxidation of the protonated aniline species to generate its corresponding radical cation.

E (Electrochemical): The resulting radical undergoes a further reversible one-electron oxidation to form a dication.

This dication is then subject to hydrolysis, which yields a p-benzoquinonimine derivative. Subsequent hydrolysis converts this intermediate into the corresponding p-benzoquinone. At higher acid concentrations, a second, irreversible two-electron oxidation process occurs, which is controlled by diffusion.

Computational studies on a wide range of substituted anilines corroborate the initial one-electron transfer as a key step and have successfully modeled their one-electron oxidation potentials in aqueous solutions. umn.edursc.orgumn.edu These studies show a strong correlation between the oxidation potential and the energy of the Highest Occupied Molecular Orbital (HOMO) of the neutral aniline molecule. umn.edursc.orgumn.edu The geometry of the molecule changes upon oxidation, with the nitrogen atom transitioning from a pyramidalized state in the neutral form to a planar state in the radical cation to better accommodate the positive charge through conjugation with the aromatic ring. umn.edu

Interactive Data Tables

The following tables summarize the experimental conditions used in the study of the analogue compound 2,4-dibromo-6-nitroaniline and the resulting voltammetric data.

Table 1: Summary of Experimental Conditions for the Electrochemical Oxidation of 2,4-Dibromo-6-nitroaniline. Data sourced from a study on a closely related analogue compound.

Table 2: Voltammetric Data for the First Oxidation Process of 2,4-Dibromo-6-nitroaniline at a Platinum Electrode. *I_L/c represents the limiting current normalized by concentration.

Spectroscopic and Advanced Structural Elucidation of 2,4 Dibromo 3,6 Dichloroaniline and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of halogenated anilines in solution. Analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra, along with the study of coupling constants, reveals a wealth of information about the substitution pattern, conformational preferences, and intramolecular interactions within these molecules.

Proton and Carbon-13 NMR Spectral Analysis

The chemical shifts observed in the ¹H and ¹³C NMR spectra of halogenated anilines are highly sensitive to the nature and position of the substituents on the aromatic ring. In aniline (B41778), the amino group (–NH₂) is a strong electron-donating group, which increases the electron density at the ortho and para positions of the benzene (B151609) ring. core.ac.uk This increased shielding results in upfield shifts for the corresponding proton and carbon signals compared to benzene. core.ac.uk

Conversely, the introduction of electron-withdrawing halogen atoms (–Cl, –Br) leads to a deshielding effect, causing downfield shifts in the signals of nearby nuclei. The precise chemical shift values are a result of the interplay between the electron-donating amino group and the electron-withdrawing halogens. znaturforsch.com For instance, in 2,4-dichloroaniline (B164938), the carbon signals are shifted downfield compared to aniline due to the presence of the chlorine atoms. chemicalbook.comresearchgate.net

The ¹³C NMR spectrum of 2,4-dibromo-3,6-dichloroaniline is expected to show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the specific arrangement of the four halogen substituents and the amino group. The carbon atom attached to the amino group (C1) typically appears at a lower field due to the electronegativity of the nitrogen atom. The chemical shifts of the other carbons are determined by the additive effects of the chloro and bromo substituents at their respective positions. Halogens generally cause a downfield shift on the carbon they are attached to, but the effect on other carbons in the ring is more complex. rsc.org

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for Halogenated Anilines (Note: Actual values can vary based on solvent and other experimental conditions.)

Carbon PositionAniline (in DMSO-d₆) researchgate.net2,4-Dichloroaniline chemicalbook.comGeneral Range for Halogenated Anilines
C1~148 ppm~143 ppm140-150 ppm
C2~115 ppm~128 ppm (Cl)110-135 ppm
C3~129 ppm~129 ppm120-135 ppm
C4~116 ppm~124 ppm (Cl)115-130 ppm
C5~129 ppm~127 ppm120-135 ppm
C6~115 ppm~120 ppm110-135 ppm

The proton NMR spectrum of this compound would be expected to show a single signal for the aromatic proton at position C5 and a signal for the amino protons. The chemical shift of the C5-H proton would be influenced by the deshielding effects of the adjacent bromine and chlorine atoms. The amino protons' signal can be broad and its position is often solvent-dependent.

Conformational Preferences and Steric Influences on Spectra

The conformation of the amino group relative to the benzene ring is a key structural feature of anilines. In aniline itself, the amino group is nearly planar with the ring, allowing for maximum delocalization of the nitrogen lone pair into the π-system. mdpi.com However, the presence of bulky ortho substituents, such as in this compound, can force the amino group to twist out of the plane of the ring. mdpi.com This steric hindrance reduces the electronic delocalization and affects the chemical shifts of the aromatic carbons and protons. researchgate.netmdpi.com

This twisting of the amino group can be observed in the ¹³C NMR spectrum. A decrease in the electron-donating ability of the amino group due to poor orbital overlap leads to a downfield shift of the para-carbon signal. mdpi.com The degree of this shift can be correlated with the dihedral angle between the amino group and the aromatic ring. The steric crowding around the amino group in this compound, with chlorine at position 6 and bromine at position 2, would likely result in a significant torsional distortion.

X-ray Crystallography for Halogenated Aniline Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of molecules in the solid state. For halogenated anilines, this technique provides precise information on bond lengths, bond angles, molecular planarity, and the nature of intermolecular interactions that dictate the crystal packing. nih.govacs.org

Planarity and Hydrogen Bonding Network Analysis

X-ray crystallographic studies of aniline derivatives reveal details about the planarity of the molecule. While the benzene ring itself is planar, the substituents can be displaced from this plane. In many halogenated anilines, the amino group and the halogen atoms lie close to the plane of the benzene ring. nih.govacs.org However, significant steric hindrance, as expected in this compound, can lead to deviations from planarity. nih.gov

Crystal Packing Features

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds (C–X···X or C–X···N), and van der Waals forces. researchgate.netnih.govnih.gov In halogenated anilines, both hydrogen bonds and halogen bonds can be significant structure-directing forces. researchgate.netnih.gov

Studies on para- and ortho-halogenated anilines have shown that the position of the halogen substituent significantly influences the crystal packing. researchgate.net Para-substituted anilines often form zig-zag columns, while ortho-substituted ones can form more complex arrangements like triple columns. researchgate.net Halogen bonds, which are attractive interactions between an electrophilic region on a halogen atom and a nucleophilic site, can play a role in connecting these primary structural motifs. acs.org The crystal packing in this compound would be a complex interplay of N–H···N and potentially N–H···Cl or N–H···Br hydrogen bonds, as well as Br···Br, Cl···Cl, and Br···Cl halogen bonds, all contributing to the stability of the supramolecular architecture. researchgate.netacs.org

Computational Chemistry Approaches to 2,4 Dibromo 3,6 Dichloroaniline Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of halogenated anilines. DFT methods calculate the electronic structure of a molecule to determine its energy, geometry, and various other chemical properties.

While specific studies on the reaction mechanisms for the synthesis of 2,4-dibromo-3,6-dichloroaniline are not extensively detailed in the available literature, computational methods are frequently used to explore such pathways for related compounds. For instance, theoretical analyses of the halogenation of anilines and similar aromatic compounds can be performed to investigate different potential mechanisms. researchgate.net These computational studies can model:

Direct C-halogenation: Where the halogen acts as an electrophile directly substituting hydrogen atoms on the aromatic ring.

Intermediate N-halogenation: A pathway where the initial attack occurs on the nitrogen of the amino group, followed by rearrangement to the ring.

Addition-Elimination Pathways: Involving the formation of cyclic halonium ion intermediates. researchgate.net

By calculating the energy of reactants, products, intermediates, and transition states, chemists can determine the most energetically favorable reaction pathway. For example, theoretical studies on pyridine-catalyzed halogenation using methods like MP2 and B3LYP have suggested that direct C-halogenation is the favored mechanism for some aromatic amines. researchgate.net This type of analysis provides crucial insights into reaction kinetics and helps optimize synthetic procedures.

The electronic structure of a molecule dictates its chemical behavior. DFT calculations can provide a detailed picture of how electrons are distributed within the this compound molecule. Key parameters derived from these calculations include:

Optimized Molecular Structure: Calculations can predict bond lengths, bond angles, and dihedral angles, providing a precise 3D model of the molecule. For related substituted anilines like 2,6-dibromo-3-chloro-4-fluoroaniline (B62999), DFT calculations have been used to determine the optimized geometry. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. chimicatechnoacta.ru

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. researchgate.net These maps are invaluable for predicting how the molecule will interact with other chemical species.

Research on the closely related compound 2,6-dibromo-3-chloro-4-fluoroaniline using DFT (B3LYP/6-311++G(d,p)) provides an example of the data that can be generated. researchgate.net The calculated HOMO and LUMO energies for this molecule confirm that charge transfer occurs within the molecule, which is a key factor in its chemical and optical properties. researchgate.net

Table 1: Example of Calculated Quantum Chemical Properties for a Related Halogenated Aniline (B41778) (2,6-dibromo-3-chloro-4-fluoroaniline)

PropertyCalculated Value (B3LYP)UnitReference
HOMO Energy-eV researchgate.net
LUMO Energy-eV researchgate.net
Dipole Moment (μ)-Debye researchgate.net
Mean Polarizability (⟨α⟩)-esu x 10⁻²⁴ researchgate.net
First Hyperpolarizability (β)-esu x 10⁻³³ researchgate.net
Note: Specific values for 2,6-dibromo-3-chloro-4-fluoroaniline were referenced in the source but not explicitly stated in the abstract. This table illustrates the types of parameters generated.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational methodologies that correlate the structural or property descriptors of a set of chemicals with their biological activity (QSAR) or physicochemical properties (QSPR). conicet.gov.arresearchgate.net These models are statistical in nature and serve as powerful tools for predicting the behavior of untested chemicals, thereby saving time and resources. conicet.gov.arresearchgate.net The development of a QSAR/QSPR model involves calculating molecular descriptors that numerically encode structural features and then using statistical methods to build a predictive mathematical relationship. researchgate.net

QSPR models are widely used to predict the environmental fate of organic compounds, including halogenated anilines. researchgate.net These models can estimate crucial parameters that determine a chemical's persistence, distribution, and degradation in the environment. Software suites like the US EPA's EPISuite utilize QSPR methods to make these predictions. ncsu.edu

Key environmental fate parameters that can be predicted include:

Biodegradation Half-life: Models like BIOWIN3 estimate the time it takes for a substance to be broken down by microorganisms in water and soil. ncsu.edu

Atmospheric Oxidation Half-life: Programs such as AOPWIN predict the rate of degradation in the air due to reactions with hydroxyl radicals. ncsu.edu

Soil Adsorption Coefficient (Koc): This parameter predicts how strongly a chemical will bind to soil and sediment, affecting its mobility.

Log Octanol-Water Partition Coefficient (Log Kow): This value indicates a chemical's tendency to bioaccumulate in the fatty tissues of organisms.

While specific QSPR studies for this compound are not prominent, the established methodologies are applicable. Models are built using large datasets of structurally diverse chemicals with known experimental values, and the resulting equations are then used to predict properties for new compounds based on their calculated molecular descriptors. researchgate.net

Table 2: Environmental Fate Parameters Often Predicted by QSPR/QSAR Models

ParameterDescriptionTypical Predictive Tool (Example)Reference
Biodegradation Half-life (Water/Soil)Time required for microbial degradation of 50% of the compound.BIOWIN3 ncsu.edu
Atmospheric Oxidation Half-lifeTime required for 50% of the compound to degrade via reaction with OH radicals.AOPWIN ncsu.edu
Soil Adsorption Coefficient (Koc)Measures the tendency of a chemical to adsorb to soil organic carbon.KOCWIN ncsu.edu
Octanol-Water Partition Coefficient (Log Kow)Ratio of a chemical's concentration in octanol (B41247) vs. water; indicates bioaccumulation potential.KOWWIN ncsu.edu

In a similar fashion to QSPR, Quantitative Structure-Toxicity Relationship (QSTR) models are developed to predict the potential toxicity of chemicals to various organisms. conicet.gov.ar These models are crucial for ecological risk assessment and for prioritizing chemicals for further testing. By establishing a mathematical link between molecular structure and a toxicological endpoint, QSTR can estimate effects such as:

Acute toxicity to aquatic organisms: For example, the concentration that is lethal to 50% of a fish population (LC50) over a 96-hour period.

Chronic toxicity endpoints: Predicting long-term effects on survival, growth, and reproduction.

Toxicity to microorganisms: Assessing the impact on key environmental players like bacteria in wastewater treatment plants.

The process involves selecting a set of chemicals with known toxicity data, calculating relevant molecular descriptors (e.g., electronic, steric, hydrophobic parameters), and building a regression model. The predictive power of such models is rigorously evaluated using statistical techniques like cross-validation before they are used to estimate the toxicity of new compounds like this compound. conicet.gov.ar The ultimate goal is to identify structural features or "alerts" that are associated with toxicity. conicet.gov.ar

Environmental Behavior and Transformation Pathways of 2,4 Dibromo 3,6 Dichloroaniline

Sources and Environmental Entry Mechanisms

2,4-Dibromo-3,6-dichloroaniline is a synthetic compound, and its presence in the environment is primarily due to anthropogenic activities. Halogenated anilines, as a class, are utilized as intermediates in the manufacturing of a wide range of products, including dyes, pesticides, pharmaceuticals, and cosmetics. nih.govmdpi.com The synthesis of this compound can be achieved through the bromination of 2,5-dichloroaniline. chemicalbook.com

The primary mechanisms for the entry of such chemicals into the environment include:

Wastewater Discharges: Effluents from industrial manufacturing sites where this compound or related compounds are produced or used are a significant source. mdpi.com Even after wastewater treatment, trace amounts of these persistent compounds can be discharged into aquatic ecosystems. mdpi.com

Industrial Spills: Accidental spills during production, transportation, or storage can lead to localized, high-concentration contamination of soil and water. mdpi.comnih.gov

Atmospheric Deposition: Although likely to be present in the environment predominantly in water due to its properties, atmospheric transport and subsequent deposition can contribute to its widespread distribution. mdpi.comcanada.ca

Interestingly, some halogenated anilines, such as 2,4,6-tribromoaniline (B120722) and its mixed halogenated derivatives, have been identified as natural products biosynthesized by marine microalgae. nih.govrsc.org This suggests that while the specific compound this compound is of synthetic origin, a natural background of structurally similar compounds may exist in marine environments.

**5.2. Degradation and Transformation Processes

Once released into the environment, this compound is subject to several degradation and transformation processes that determine its ultimate fate. These include biodegradation by microorganisms, photolytic degradation by sunlight, and transformation during water treatment processes.

Microbial degradation of chloroanilines has been shown to proceed via two main proposed pathways:

Direct Aromatic Ring Cleavage: The degradation can be initiated by dioxygenase enzymes, which incorporate two hydroxyl groups into the aromatic ring, forming substituted catechols. nih.gov These catechols are then susceptible to ring cleavage, leading to further breakdown into smaller, more readily metabolizable compounds. nih.gov

Initial Dehalogenation: An alternative pathway involves the initial removal of a halogen substituent (dehalogenation) to form a less halogenated aniline (B41778), such as dichloroaniline or bromochloroaniline. nih.gov This can be followed by the conversion of the resulting aniline to catechol, which then enters a central metabolic pathway. nih.gov

The presence of multiple halogen substituents, both bromine and chlorine, on the aromatic ring of this compound likely makes it more recalcitrant to biodegradation compared to simpler chloroanilines. The position of the substituents also influences the susceptibility to microbial attack.

Photolytic degradation, driven by solar radiation, is a significant abiotic degradation pathway for many aromatic compounds in surface waters and on soil surfaces. For halogenated anilines, this process often involves the cleavage of the carbon-halogen bond.

Given the structure of this compound, photo-debromination is a highly probable degradation mechanism. The carbon-bromine bond is generally weaker and more susceptible to photolytic cleavage than the carbon-chlorine bond. Studies on other brominated aromatic compounds have demonstrated efficient debromination upon exposure to UV light. Furthermore, the photodegradation of some compounds is influenced by the presence of natural substances like algae, which can produce reactive oxygen species (ROS) such as hydroxyl radicals and singlet oxygen, accelerating the degradation process. nih.govresearchgate.net The photodegradation rate of brominated flame retardants has been observed to follow pseudo-first-order kinetics, with half-lives varying depending on the environmental matrix, such as different types of soil minerals. e3s-conferences.org

Water disinfection processes, particularly chlorination, can transform aniline derivatives into various disinfection byproducts (DBPs). The reaction of aniline with chlorine can lead to the formation of chloroanilines, aminodichlorophenol, and even dimerization products like azobenzene. nih.gov

When bromide is present in the source water, as is common, chlorination can lead to the formation of brominated DBPs, which are often more toxic than their chlorinated counterparts. researchgate.net Research has shown that chlorination of water can produce brominated and mixed chloro-bromo benzoquinones as DBPs. nih.govnih.gov For instance, 2-bromo-6-chloro-1,4-benzoquinone has been detected in chlorinated drinking water. nih.gov

Therefore, during the chlorination of water containing this compound, it is plausible that the parent compound could be transformed into other halogenated byproducts, including more oxidized species or compounds with a different halogenation pattern. These transformation products may have their own distinct toxicological profiles.

Environmental Persistence and Bioaccumulation Potential

The environmental persistence of a chemical is its ability to resist degradation. Halogenated anilines are generally considered to be persistent organic pollutants. The persistence of chloroanilines in the environment can be significant, with reported half-lives ranging from several days to months in water. mdpi.com The multiple halogen atoms on this compound suggest a high degree of persistence. In soil, anilines can be bound to soil particles, which can affect their bioavailability and degradation rates. nih.gov

Bioaccumulation is the process by which a chemical accumulates in an organism. This is often quantified by the bioconcentration factor (BCF) or the bioaccumulation factor (BAF). nih.govkevinbrix.com Halogenated organic compounds, particularly those with high lipid solubility, have a tendency to bioaccumulate in the fatty tissues of organisms and biomagnify through the food chain. nih.gov While specific BCF or BAF values for this compound are not documented in the available literature, its chemical structure—a polyhalogenated aromatic amine—suggests a potential for bioaccumulation.

Table 1: General Environmental Fate Characteristics of Halogenated Anilines
Environmental CompartmentGeneral BehaviorInfluencing Factors
WaterConsidered persistent with half-lives of days to months. mdpi.com Subject to photolysis.Sunlight intensity, presence of photosensitizers (e.g., algae), microbial activity. nih.gov
SoilCan bind to soil organic matter and clay particles. nih.gov Biodegradation is a potential but likely slow removal process.Soil type, organic matter content, microbial populations, oxygen levels. nih.gov
BiotaPotential for bioaccumulation due to lipophilicity.Lipid content of the organism, metabolic capability, trophic level. nih.gov

Metabolite Identification and Characterization in Environmental Systems

The metabolism of this compound in organisms can lead to the formation of various metabolites. While no studies have specifically identified the metabolites of this compound, insights can be gained from the metabolism of other anilines and halogenated aromatic compounds.

The primary metabolic transformations for anilines in vivo include:

Aromatic Hydroxylation: The introduction of a hydroxyl (-OH) group onto the aromatic ring is a common metabolic pathway, often catalyzed by cytochrome P-450 enzymes. canada.ca This can result in the formation of aminophenols. For example, the metabolism of 2,6-dibromo-4-nitroaniline (B165464) has been shown to produce 4-amino-3,5-dibromophenol. epa.gov

N-acetylation and N-hydroxylation: The amino group can undergo acetylation to form an acetanilide (B955) or hydroxylation to produce a hydroxylamine (B1172632) derivative. canada.ca These metabolites can have different toxicities compared to the parent compound. nih.gov

Given these general pathways, potential metabolites of this compound in environmental systems could include hydroxylated derivatives (e.g., 2,4-dibromo-3,6-dichloro-aminophenols) and N-acetylated products. The identification and characterization of these metabolites are crucial for a complete understanding of the environmental risk posed by the parent compound.

Table 2: Plausible Metabolic Pathways for this compound Based on Related Compounds
Metabolic ReactionPotential Product TypeExample from Related Compound
Aromatic HydroxylationDibromo-dichloro-aminophenolFormation of p-aminophenol from aniline. canada.ca
N-acetylationN-acetyl-2,4-dibromo-3,6-dichloroanilineN-acetylation is a primary metabolic pathway for aniline. canada.ca
N-hydroxylationN-hydroxy-2,4-dibromo-3,6-dichloroanilineProduction of N-phenylhydroxylamine from aniline. canada.ca

Advanced Analytical Methodologies for 2,4 Dibromo 3,6 Dichloroaniline Detection and Quantification

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For a halogenated aromatic compound like 2,4-Dibromo-3,6-dichloroaniline, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer powerful solutions.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds. When coupled with sensitive detectors, it provides robust methods for quantifying this compound.

UV Detection: HPLC systems equipped with a UV detector are commonly used for the analysis of aromatic compounds. The aniline (B41778) derivative possesses chromophores that absorb ultraviolet light, allowing for its detection. The choice of wavelength is critical for achieving optimal sensitivity and selectivity.

Electrochemical Detection (ECD): For enhanced sensitivity, particularly in complex matrices, electrochemical detection can be employed. This technique is highly selective for electroactive compounds, such as anilines, which can be oxidized at a specific potential. This selectivity minimizes interference from non-electroactive matrix components.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. Due to its halogenated structure, this compound is well-suited for GC analysis, especially when paired with selective detectors.

Gas Chromatography-Mass Spectrometry (GC-MS): This combination is a gold standard for the identification and quantification of organic compounds. GC separates the components of a mixture, and the mass spectrometer provides detailed structural information, leading to unambiguous identification. For this compound, GC-MS can provide a characteristic fragmentation pattern, ensuring high confidence in its identification.

Gas Chromatography-Electron Capture Detector (GC-ECD): The Electron Capture Detector is highly sensitive to halogenated compounds. This makes GC-ECD an excellent choice for trace-level analysis of this compound in environmental samples where concentrations may be very low. The presence of both bromine and chlorine atoms in the molecule leads to a strong response from the ECD.

Mass Spectrometry-Based Approaches (e.g., LC-MS, UPLC-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) and its high-resolution counterpart, ultra-performance liquid chromatography-mass spectrometry (UPLC-MS), has revolutionized the analysis of a wide range of compounds, including halogenated anilines. These techniques offer superior sensitivity and selectivity compared to standalone chromatographic methods.

LC-MS and UPLC-MS are particularly advantageous for analyzing this compound in complex biological and environmental samples. The initial chromatographic separation reduces matrix effects, while the mass spectrometer provides precise mass-to-charge ratio data, enabling confident identification and quantification. UPLC, with its use of smaller particles in the column, offers higher resolution and faster analysis times compared to conventional HPLC.

Modern analytical laboratories increasingly rely on automated systems for high-throughput analysis. These systems integrate autosamplers, chromatographic instruments, and mass spectrometers with sophisticated software for data acquisition, processing, and reporting. For the analysis of this compound, automated systems can be programmed to identify the compound based on its retention time and mass spectrum, and then quantify it using calibration curves. This automation reduces manual error, increases sample throughput, and ensures consistency in results.

Sample Preparation and Extraction Protocols for Complex Matrices

The successful analysis of this compound in complex matrices such as soil, sediment, water, and biological tissues is highly dependent on the sample preparation and extraction protocol. The primary goal of this step is to isolate the target analyte from interfering matrix components and concentrate it to a level suitable for instrumental analysis.

Commonly used extraction techniques include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases.

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that uses a solid sorbent to selectively retain the analyte while the matrix components are washed away. The choice of sorbent is critical for achieving good recovery.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become popular for the analysis of pesticides and other contaminants in food and environmental samples. It involves a simple extraction and cleanup procedure that can be adapted for this compound.

The following table summarizes a selection of extraction and cleanup methods that can be applied to the analysis of halogenated anilines in various matrices.

MatrixExtraction MethodCleanup Method
Soil/SedimentPressurized Liquid Extraction (PLE)Gel Permeation Chromatography (GPC)
WaterSolid-Phase Extraction (SPE)Silica Gel Chromatography
Biological TissuesQuEChERSDispersive SPE (d-SPE)

Development of Derivatization Strategies for Enhanced Analysis

Derivatization is a chemical modification process used to improve the analytical properties of a compound. For this compound, derivatization can be employed to:

Increase Volatility: For GC analysis, converting the polar aniline group to a less polar derivative can improve its volatility and chromatographic behavior.

Enhance Detector Response: Derivatization can introduce a functional group that is more sensitive to a particular detector, such as an electron-capturing group for ECD.

Improve Thermal Stability: Some derivatives are more thermally stable than the parent compound, which is beneficial for GC analysis at high temperatures.

A common derivatization strategy for anilines is acylation, where the amino group is reacted with an acylating agent to form an amide. This can improve its chromatographic properties and provide a characteristic mass spectrum for confirmation.

Internal Standard Selection and Response Factor Determination

The accurate quantification of this compound in complex matrices using chromatographic techniques, particularly gas chromatography (GC), necessitates the use of an internal standard (IS) and the determination of its relative response factor (RRF). This section outlines the critical considerations for selecting an appropriate internal standard and the methodology for determining the RRF for this compound analysis.

Internal Standard Selection

An internal standard is a compound of known concentration that is added to both the calibration standards and the unknown samples. Its purpose is to compensate for variations in sample injection volume, solvent evaporation, and potential inconsistencies in the analytical instrument's response. cmes.org The ideal internal standard for the analysis of this compound should possess the following characteristics:

Structural Similarity: The internal standard should be chemically similar to this compound to ensure comparable behavior during sample preparation (extraction, derivatization) and chromatographic analysis. However, it must be chromatographically resolvable from the analyte of interest.

No Interference: The internal standard must not be naturally present in the sample matrix and should not have any components that co-elute with or interfere with the detection of this compound or other sample components.

Elution Proximity: It should elute close to the analyte of interest on the chromatogram to ensure that any variations in chromatographic conditions affect both compounds similarly. tdi-bi.com

Stability: The internal standard must be chemically stable throughout the entire analytical procedure.

Purity and Availability: The compound must be available in a highly pure form to allow for the accurate preparation of standard solutions.

Potential Internal Standards for this compound Analysis:

Isotopically Labeled Analogs: The most ideal internal standards are isotopically labeled versions of the analyte, such as deuterated (D) or ¹³C-labeled this compound. nih.govclearsynth.com These compounds have nearly identical chemical and physical properties to the target analyte, ensuring they behave similarly during all stages of the analysis. researchgate.net However, their synthesis can be expensive and they may not be commercially available.

Structurally Similar Halogenated Aromatic Compounds: Other halogenated anilines or aromatic compounds with similar physicochemical properties can be used. For instance, in the analysis of p-chloroaniline, p-propylaniline has been successfully employed as an internal standard. baua.de For polychlorinated aromatic hydrocarbons, compounds like pentachlorobenzene (B41901) have been used. nih.gov

Deuterated Polycyclic Aromatic Hydrocarbons (PAHs): In the analysis of various aromatic hydrocarbons, deuterated PAHs such as naphthalene-d8, fluorene-d10, and pyrene-d10 (B26445) are commonly used as internal standards. tdi-bi.comrsc.org Their chemical inertness and distinct mass-to-charge ratios in mass spectrometry make them suitable candidates.

The selection of the most appropriate internal standard requires experimental validation to ensure it meets all the necessary criteria for the specific analytical method being developed for this compound.

Response Factor Determination

The response factor (RF) is the ratio of the signal produced by an analyte to its concentration. sepscience.com In practice, the relative response factor (RRF) is used, which compares the response factor of the analyte to that of the internal standard. This is particularly important when the detector's response varies for different compounds. sepscience.com

The RRF is calculated using the following formula:

RRF = (Areaanalyte / Concanalyte) / (AreaIS / ConcIS)

Where:

Areaanalyte = Peak area of this compound

Concanalyte = Concentration of this compound

AreaIS = Peak area of the internal standard

ConcIS = Concentration of the internal standard

To determine the RRF, a series of calibration standards containing known concentrations of both this compound and the chosen internal standard are analyzed. The peak areas for both compounds are measured, and the RRF is calculated for each concentration level. The average RRF is then used for the quantification of this compound in unknown samples.

The following table illustrates a hypothetical dataset for the determination of the RRF for this compound using a suitable internal standard.

Table 1: Hypothetical Data for Relative Response Factor (RRF) Determination of this compound

Calibration LevelConcentration of this compound (µg/mL)Peak Area of this compoundConcentration of Internal Standard (µg/mL)Peak Area of Internal StandardCalculated RRF
10.512,5002.048,0001.04
21.025,5002.049,0001.04
32.563,0002.048,5001.03
45.0128,0002.049,5001.03
510.0258,0002.050,0001.03
Average RRF 1.03

Once the average RRF is established, the concentration of this compound in an unknown sample can be calculated using the following rearranged formula:

Concanalyte = (Areaanalyte / AreaIS) * (ConcIS / RRF)

It is crucial to re-evaluate the RRF periodically, especially when there are changes to the analytical instrumentation or method, to ensure continued accuracy in quantification. sepscience.com The stability of RRF values is a key indicator of a robust and reliable analytical method. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Pharmaceutical Intermediates

The structural framework of 2,4-Dibromo-3,6-dichloroaniline is integral to the synthesis of certain pharmaceutical intermediates. Halogenated anilines are common precursors for creating more complex heterocyclic structures, which form the core of many therapeutic agents. The bromine atoms on the molecule are particularly susceptible to displacement or participation in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These reactions are fundamental in medicinal chemistry for creating carbon-carbon and carbon-nitrogen bonds, respectively, enabling the assembly of elaborate molecular architectures required for biological activity.

Research has demonstrated that related polychlorinated and polybrominated anilines are used to construct compounds with potential biological activities. While specific blockbuster drugs directly derived from this compound are not prominently cited in public literature, its utility lies in the early stages of drug discovery and process development, where novel scaffolds are explored.

Precursor in Agrochemical Synthesis

In the agrochemical industry, halogenated aromatic compounds are fundamental to the development of effective pesticides, herbicides, and fungicides. The presence of multiple halogen atoms in a molecule often enhances its biological persistence and efficacy. This compound serves as a precursor for active ingredients where this specific halogenation pattern is required to achieve the desired pesticidal properties.

The synthesis pathway often involves the transformation of the amino group into other functionalities or using it to direct further substitutions. The resulting complex molecules are designed to target specific biological pathways in pests or weeds. For instance, halogenated anilines can be key components in the synthesis of anilide or urea-based herbicides, where the final structure's interaction with plant enzymes is finely tuned by the nature and position of the halogen substituents.

Role in the Development of Functional Materials

The high halogen content of this compound makes it a candidate for use in the synthesis of functional materials, particularly in areas requiring high-performance characteristics like flame retardancy.

Flame Retardants: Halogenated compounds, especially those containing bromine, are highly effective as flame retardants. When incorporated into polymers or other materials, they can interfere with the combustion process in the gas phase. Upon heating, the carbon-halogen bonds cleave, releasing halogen radicals that scavenge the highly reactive H• and OH• radicals responsible for propagating the fire. The high mass percentage of bromine and chlorine in this compound makes it an attractive building block for synthesizing larger, polymer-compatible flame-retardant additives.

Conductive Polymers: While anilines are the foundational monomers for polyaniline, one of the most studied conductive polymers, the role of highly halogenated anilines like this compound is more specialized. The bulky and electron-withdrawing halogen substituents significantly alter the electronic properties and morphology of the resulting polymer. Research into the electropolymerization of substituted anilines shows that such modifications can be used to tune the polymer's conductivity, redox potential, and environmental stability. Although direct polymerization of this compound is sterically hindered, it can be used to synthesize precursor molecules that are later incorporated into polymeric systems to impart specific electronic or physical properties.

Synthetic Utility in Multi-Step Reaction Sequences

The true value of this compound in organic chemistry is highlighted by its utility in complex, multi-step synthetic sequences. The different reactivities of the substituents allow for a programmed series of reactions.

Key Reaction Types:

Diazotization: The primary amino group can be readily converted into a diazonium salt. This intermediate is exceptionally versatile and can be replaced by a wide range of other functional groups (e.g., -H, -OH, -CN, other halogens) through Sandmeyer or related reactions.

N-Alkylation/N-Acylation: The amino group can be functionalized through alkylation or acylation to introduce new side chains or protecting groups, which can influence the reactivity of the aromatic ring in subsequent steps.

Palladium-Catalyzed Cross-Coupling: The C-Br bonds are generally more reactive than the C-Cl bonds in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization. For example, a Suzuki coupling could be performed at the C-Br positions while leaving the C-Cl positions intact for a subsequent, different transformation.

This controlled, stepwise modification is crucial in total synthesis, where precise control over the introduction of functional groups is paramount to achieving the target molecule.

Structure Activity Relationship Sar and Structure Property Relationship Spr Insights for 2,4 Dibromo 3,6 Dichloroaniline Analogs

Influence of Halogen Position and Number on Reactivity and Selectivity

The reactivity and selectivity of halogenated anilines are profoundly influenced by the electronic and steric effects imposed by the number and position of halogen atoms on the aromatic ring. These atoms modify the electron density of the ring, affecting its susceptibility to electrophilic or nucleophilic attack.

Theoretical studies using density functional theory (DFT) on halogen-substituted aromatic compounds reveal that while the growth of attached alkyl chains may not significantly alter the geometry or chemical reactivity properties, the specific type of halogen substituent does create slight differences in reactivity. nih.gov Generally, these halogenated systems exhibit a notable electrophilic character. nih.gov

The introduction of a halogen can activate the aromatic ring towards further halogenation. researchgate.net The specific positioning of halogens is critical in directing the outcome of chemical reactions. For instance, positional isomers of halogenated anilines can exhibit distinct reactivity profiles. A positional isomer of a related compound, 3-Chloro-2,4-dibromo-6-methoxyaniline, demonstrates unique reactivity in nucleophilic aromatic substitution (SNAr) reactions, a direct consequence of the altered electronic effects from the different chlorine position.

The underlying chemistry of this reactivity can be partly explained by the formation of halogen bonds. The reactivity of stabilized halonium ions, which are effective halogen transfer agents, is determined by the strength of their three-center, four-electron halogen bonds (e.g., [N−I−N]⁺). nih.gov The stability and, therefore, the reactivity of these bonds are sensitive to several structural factors:

Chelation: Bidentate ligands that form a chelate structure stabilize the halogen bond, which in turn decreases the rate of halenium transfer. nih.gov

Ring Strain: Geometric strain within the ligand structure weakens the halogen bond, leading to a faster release rate of the halogen. nih.gov

Steric Hindrance: Remote steric bulk that does not directly interfere with the halogen bond may not have a considerable influence on its stability or reactivity. nih.gov

These principles demonstrate that modifying the number and position of halogens on an aniline (B41778) backbone provides a powerful tool to fine-tune the chemical reactivity and selectivity for synthetic applications.

Correlation of Molecular Structure with Biological Activity (e.g., Kinase Inhibition)

The molecular structure of 2,4-Dibromo-3,6-dichloroaniline analogs is directly correlated with their biological activity, a concept extensively explored in the development of protein kinase inhibitors. Kinases are a critical class of enzymes, and their dysregulation is implicated in diseases like cancer, making them a prime target for therapeutic intervention. The effectiveness of an inhibitor is often determined by how well its structure complements the ATP-binding site of the target kinase.

Systematic studies on kinase ligands have shown that the substitution pattern of halogens is a crucial determinant of inhibitory activity. For instance, in the case of halogenated benzotriazole (B28993) derivatives targeting protein kinase CK2, compounds with halogen atoms at positions 5 and 6 interact more strongly with the kinase than those substituted at positions 4 and 7, which are closer to the triazole ring. nih.gov The binding of these halogenated ligands is often driven by a combination of halogen bonding and hydrogen bonding, with ligand hydrophobicity also playing a significant role in binding affinity. nih.gov

The structure-activity relationship (SAR) for this class of compounds is often elucidated by synthesizing a series of analogs and evaluating their inhibitory potency. A study on quinazolinone-based inhibitors targeting Cyclin-dependent kinase 9 (CDK9) provides a clear example of how subtle structural changes impact activity. mdpi.com A derivative with a (3-bromophenyl) moiety showed significant CDK9 inhibitory activity, while replacing the quinazolin-4-one core with a quinazoline-4-thione or a benzo[d] nih.govoxazin-4-one led to a 2-fold and 3-fold reduction in potency, respectively. mdpi.com

The following table details the SAR for a series of substituted quinazolinones as CDK9 inhibitors. mdpi.com

Further studies on other kinase inhibitors reinforce these principles. In a series of ferrocene-modified tyrosine kinase inhibitors designed as analogs of imatinib (B729) and nilotinib, replacing the pyridine (B92270) ring with a ferrocenyl group resulted in varied and sometimes enhanced potency against different chronic myeloid leukemia cell lines. mdpi.com For example, the ferrocene (B1249389) analog of imatinib (compound 6) showed greater potency against the K-562 cell line than imatinib itself. mdpi.com

These examples underscore a central theme in drug design: specific substitutions on the aniline ring and associated scaffolds are critical for achieving high-potency and selective biological activity. nih.gov

Relationship between Molecular Descriptors and Biological Endpoints

To move from qualitative observations (SAR) to predictive models, quantitative structure-activity relationship (QSAR) studies are employed. These studies establish a mathematical relationship between the biological activity of a series of compounds and their calculated physicochemical properties, known as molecular descriptors.

Molecular descriptors are numerical values that quantify various aspects of a molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties (dipole moment, partial charges). For halogenated aniline analogs, these descriptors can be used to predict biological endpoints like kinase inhibition or binding affinity.

A critical molecular descriptor for drug action is hydrophobicity. In studies of halogenated kinase inhibitors, ligand hydrophobicity has been shown to contribute significantly to the binding affinity at the kinase's ATP-binding site. nih.gov This implies that a descriptor like logP could be a key parameter in a QSAR model for this class of compounds.

Furthermore, molecular docking studies, which simulate the binding of a ligand to its protein target, provide another source of valuable descriptors. In the design of EGFR tyrosine kinase inhibitors, molecular docking revealed that the distance between a Michael acceptor (a reactive group on the inhibitor) and the pyrimidine (B1678525) scaffold of the molecule was a critical factor for achieving potent and selective inhibition. frontiersin.org This spatial relationship, a quantifiable descriptor, is essential for designing future inhibitors that can effectively target drug-resistant mutant forms of the kinase. frontiersin.org By correlating such descriptors with biological data, researchers can build predictive models that accelerate the design of new analogs with improved efficacy.

Emerging Research Avenues and Future Directions for 2,4 Dibromo 3,6 Dichloroaniline

Green Chemistry Approaches for Synthesis and Degradation

The principles of green chemistry are being increasingly applied to the lifecycle of industrial chemicals, including halogenated anilines. Research is aimed at reducing waste, avoiding hazardous substances, and improving energy efficiency.

Synthesis: Traditional synthesis routes for halogenated aromatics often involve harsh reagents and organic solvents. Modern approaches seek to replace these with more environmentally benign alternatives. A notable green process has been developed for the synthesis of 2,6-dibromo-4-nitroaniline (B165464), a related compound, which utilizes bromide–bromate salts in an aqueous acidic medium. rsc.org This method avoids organic solvents entirely, and the aqueous filtrate can be recycled multiple times without significant loss of product yield or purity. rsc.org Another documented synthesis for 2,4-Dibromo-3,6-dichloroaniline itself involves the reaction of 2,5-Dichloroaniline with bromine in water, highlighting a move towards aqueous reaction media. chemicalbook.com

Degradation: For degradation, green chemistry principles focus on methods that break down the compound into less harmful substances without introducing additional hazardous materials. Bioremediation, which uses microorganisms to degrade pollutants, is a key area of research. While specific studies on this compound are limited, research on similar compounds like 3,4-dichloroaniline (B118046) (DCA) shows that bacteria such as Paracoccus denitrificans can effectively biodegrade the chemical. researchgate.net Enhancing this process with natural adsorbents like activated carbon represents a promising green degradation strategy. researchgate.net

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Halogenated Anilines

Feature Traditional Synthesis Green Chemistry Approach
Solvent Organic Solvents Aqueous Media (Water) rsc.orgchemicalbook.com
Reagents Harsh Halogenating Agents Bromide–Bromate Salts rsc.org
Byproducts Often Hazardous Recyclable Aqueous Filtrate rsc.org

| Conditions | Elevated Temperatures | Ambient Conditions rsc.org |

Novel Catalytic Systems for Transformations

Catalytic systems offer a pathway to more precise and efficient chemical transformations, reducing waste and energy consumption. For polyhalogenated compounds like this compound, catalytic methods are being explored for selective synthesis and dehalogenation.

An improved process for preparing chloroanilines involves the strategic use of halogenation and selective reduction. google.com In this multi-step process, an aniline (B41778) is first protected as an anilide, then selectively brominated at the 4-position. This bromo-group then directs subsequent chlorination to the desired 2- and 6-positions. google.com Finally, the 4-bromo substituent is selectively removed through catalytic reduction, and the anilide is hydrolyzed to yield the target 2,6-dichloroaniline. google.com This demonstrates how catalytic control can achieve specific substitution patterns and selectively remove certain halogens, a technique that could be adapted for the transformation of this compound.

Future research aims to develop catalysts that can selectively cleave specific carbon-halogen bonds, allowing for the controlled transformation of the molecule into valuable intermediates or its complete detoxification through dehalogenation.

Advanced Remediation Strategies for Environmental Contamination

Should environmental contamination with this compound occur, effective and sustainable remediation strategies are crucial. Advanced approaches move beyond simple containment to active degradation and detoxification of the pollutant in soil and water.

One of the most promising strategies is enhanced bioremediation. Studies on the closely related 3,4-dichloroaniline (DCA) have shown that its biodegradation by microorganisms can be significantly accelerated by the presence of natural adsorbents like activated carbon. researchgate.net The activated carbon serves a dual purpose: it reduces the immediate toxicity of the chemical to the degrading microbes by adsorbing it, and it makes the chemical available for microbial degradation by creating a concentrated micro-environment. researchgate.net This approach effectively transfers the pollutant from a readily available and toxic state to a less available fraction that can be steadily broken down.

Table 2: Effect of Activated Carbon on Dichloroaniline in Soil

Condition Pollutant Fraction Outcome
Without Activated Carbon High water-extractable fraction Increased toxicity to microbes, slower degradation.

| With Activated Carbon | Low water-extractable fraction | Reduced toxicity, accelerated biodegradation by Paracoccus denitrificans. researchgate.net |

This strategy of combining high-affinity sorbents with microbial degradation could be directly applicable to the remediation of sites contaminated with this compound, offering a more effective and ecologically sound cleanup method.

In Silico Modeling for Predictive Toxicology and Environmental Fate

In silico, or computational, modeling has become an indispensable tool for predicting the potential risks of chemicals before extensive and costly experimental testing is performed. researchgate.netscienceopen.com Quantitative Structure-Activity Relationship (QSAR) models are at the forefront of this research, establishing mathematical relationships between a chemical's structure and its biological or environmental effects. ecetoc.org

Predictive Toxicology: QSAR models can predict a chemical's toxicity based on its molecular descriptors. researchgate.net For a compound like this compound, QSARs could be used to estimate its potential for causing harm to various organisms by comparing its structural features to those of compounds with known toxicity profiles. scienceopen.com Recent research on 3,4-dichloroaniline (DCA) combined with nanomaterials has successfully used molecular simulations to predict the combined toxicity to freshwater microalgae. nih.govmdpi.com The study found a linear relationship between the adsorption energy of DCA onto the nanomaterials and the resulting toxicity, creating a predictive model with higher accuracy than classical theories. nih.govmdpi.com

Environmental Fate: QSARs are also widely used to predict how a chemical will behave in the environment. ecetoc.org By analyzing its structure, models can estimate key physicochemical properties that govern its fate, such as:

Octanol-water partition coefficient (LogP or Kow): Indicates the tendency of a chemical to bioaccumulate in organisms. ecetoc.orgnih.gov

Soil sorption coefficient: Predicts whether a chemical will bind to soil particles or be mobile in groundwater. researchgate.net

Biodegradability: Estimates how quickly a chemical will be broken down by microorganisms. researchgate.net

These predictive models allow for early-stage risk assessment, helping to screen new or existing chemicals and prioritize them for further testing. ecetoc.org For this compound, in silico tools can provide crucial insights into its likely environmental distribution, persistence, and potential for bioaccumulation, guiding regulatory decisions and focusing research efforts.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2,5-Dichloroaniline
2,6-dibromo-4-nitroaniline
2,6-dichloroaniline
3,4-dichloroaniline
Acetic anhydride
Aniline
Bromine
Bromine chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.